An In-depth Technical Guide to Oleanolic Acid Hemiphthalate Disodium Salt: Properties, Mechanisms, and Experimental Considerations
An In-depth Technical Guide to Oleanolic Acid Hemiphthalate Disodium Salt: Properties, Mechanisms, and Experimental Considerations
This guide provides a comprehensive technical overview of oleanolic acid hemiphthalate disodium salt, a promising semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid, oleanolic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, pharmacological activities, and critical experimental methodologies pertinent to the investigation of this compound.
Introduction: Rationale for Derivatization
Oleanolic acid (OA), a constituent of numerous medicinal plants, has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-tumor effects.[1][2] However, its therapeutic potential is often hampered by poor aqueous solubility and consequently low oral bioavailability.[2][3] To address these limitations, chemical modifications of the oleanolic acid scaffold are actively pursued to enhance its physicochemical properties and biological efficacy.[1]
Oleanolic acid hemiphthalate disodium salt is a product of such strategic derivatization. The introduction of a hemiphthalate disodium salt moiety at the C-3 hydroxyl group of oleanolic acid significantly improves its water solubility, a critical factor for enhancing its absorption and systemic exposure. This guide will explore the fundamental characteristics of this derivative and provide practical insights for its preclinical evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is paramount for formulation development and the design of relevant biological assays.
| Property | Value | Source(s) |
| Chemical Name | Disodium 3-(2-carboxybenzoyl)oxy-olean-12-en-28-oate | N/A |
| Synonyms | Oleanolic acid hemiphthalate disodium salt | N/A |
| Molecular Formula | C₃₈H₅₀Na₂O₆ | [4] |
| Molecular Weight | 648.78 g/mol | [4] |
| CAS Number | 168770-31-8 | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO. Aqueous solubility is significantly enhanced compared to oleanolic acid.[4] | N/A |
Synthesis Overview
The synthesis of oleanolic acid hemiphthalate disodium salt is a multi-step process starting from the natural product, oleanolic acid. The general synthetic scheme involves the esterification of the C-3 hydroxyl group of oleanolic acid with phthalic anhydride, followed by conversion to the disodium salt.
Hepatoprotective Effects
Oleanolic acid has demonstrated significant hepatoprotective activity in various preclinical models of liver injury. [2][5]This protection is attributed to its ability to mitigate oxidative stress and inflammation in the liver. One of the key mechanisms underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. [6][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. [6][8]Oleanolic acid has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). [7][8]This enhancement of the endogenous antioxidant defense system helps to protect hepatocytes from oxidative damage induced by toxins.
Pharmacokinetics and Toxicology: Extrapolations and Considerations
Pharmacokinetics: The significantly improved aqueous solubility of the disodium salt is expected to lead to enhanced oral bioavailability compared to oleanolic acid. [3]The pharmacokinetic profile of oleanolic acid is characterized by poor absorption and rapid metabolism. [3][9]The derivatization may alter the metabolic profile, and dedicated ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial to characterize the compound's behavior in vivo.
Toxicology: Oleanolic acid is generally considered to have a good safety profile. [10][11]Acute and sub-chronic toxicity studies in rodents have shown no significant adverse effects at high doses. [10]However, the increased systemic exposure of the hemiphthalate disodium salt could potentially lead to different toxicological outcomes. Therefore, a thorough safety evaluation, including acute and repeated-dose toxicity studies, is essential.
Experimental Protocols
The following are example protocols for the in vitro and in vivo evaluation of the anti-inflammatory and hepatoprotective effects of oleanolic acid hemiphthalate disodium salt. These should be optimized based on specific experimental goals and laboratory conditions.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages
Objective: To assess the ability of the test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. [12][13] Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Oleanolic acid hemiphthalate disodium salt (test compound)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound, no LPS) and an LPS control group (no compound, with LPS).
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of NO production for each concentration of the test compound relative to the LPS control.
In Vivo Hepatoprotective Assay: Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury Model
Objective: To evaluate the protective effect of the test compound against acute liver damage induced by the hepatotoxin carbon tetrachloride (CCl₄) in mice. [14][15][16] Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl₄)
-
Olive oil (vehicle for CCl₄)
-
Oleanolic acid hemiphthalate disodium salt (test compound)
-
Saline or appropriate vehicle for the test compound
-
Kits for measuring serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels
Procedure:
-
Acclimatization and Grouping: Acclimatize the mice for at least one week. Randomly divide the animals into groups (n=8-10 per group): Vehicle control, CCl₄ control, and CCl₄ + Test Compound (at various doses).
-
Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) for a specified period (e.g., 7 consecutive days).
-
Induction of Liver Injury: On the last day of treatment, induce acute liver injury by a single intraperitoneal injection of CCl₄ (e.g., 10 µL/g body weight, diluted in olive oil). The vehicle control group should receive only the olive oil vehicle.
-
Sample Collection: 24 hours after CCl₄ administration, collect blood via cardiac puncture for serum separation. Euthanize the animals and collect liver tissue for histopathological analysis.
-
Biochemical Analysis: Measure the serum levels of ALT and AST, which are key biomarkers of liver damage.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the extent of necrosis and inflammation.
Conclusion and Future Directions
Oleanolic acid hemiphthalate disodium salt represents a promising advancement in the development of oleanolic acid-based therapeutics. Its enhanced solubility is a key attribute that is likely to translate into improved bioavailability and efficacy. The presumed anti-inflammatory and hepatoprotective mechanisms, inherited from its parent compound, provide a strong rationale for its further investigation.
However, it is imperative that dedicated studies are conducted to elucidate the specific pharmacological, pharmacokinetic, and toxicological profile of the disodium salt. Future research should focus on:
-
Definitive Mechanism of Action Studies: Investigating the precise molecular targets and confirming the modulation of NF-κB and Nrf2 pathways.
-
Comprehensive ADME Profiling: Characterizing its absorption, distribution, metabolism, and excretion to understand its in vivo fate.
-
Rigorous Safety and Toxicology Evaluation: Establishing a comprehensive safety profile through standardized toxicity studies.
The information and protocols provided in this guide serve as a foundational resource for researchers embarking on the preclinical development of this and other promising semi-synthetic triterpenoid derivatives.
References
Sources
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. SIRT1/Nrf2/NF-κB Signaling Mediates Anti-Inflammatory and Anti-Apoptotic Activities of Oleanolic Acid in a Mouse Model of Acute Hepatorenal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic potential of an indole-conjugated Oleanolic acid analogue: suppression of NSCLC proliferation through modulation of mitochondrial apoptotic dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Weaning Mice and Adult Mice Exhibit Differential Carbon Tetrachloride-Induced Acute Hepatotoxicity [mdpi.com]
- 16. researchgate.net [researchgate.net]
